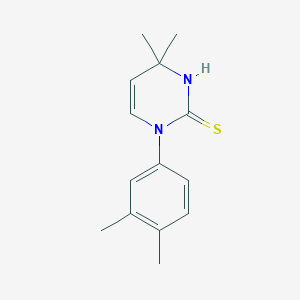

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Descripción

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a substituted dihydropyrimidine derivative characterized by a thiol (-SH) group at position 2 and a 3,4-dimethylphenyl substituent at position 1 of the pyrimidine ring. Its molecular formula is C₁₄H₁₈N₂S, with a molecular weight of 246.37 g/mol . The compound is part of a broader class of dihydropyrimidine-2-thiols, which are structurally related to pharmacologically active dihydropyrimidinones (DHPMs) but feature sulfur-containing modifications that enhance their electronic and steric properties. It is typically stored at +4°C and is available commercially with a purity of ≥95% .

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-10-5-6-12(9-11(10)2)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOZCBAMEAQBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC(NC2=S)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylbenzaldehyde with urea and a suitable thiol source in the presence of a catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced under mild conditions to yield the corresponding dihydropyrimidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include various substituted pyrimidines and thiol derivatives.

Aplicaciones Científicas De Investigación

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s aromatic ring and pyrimidine core also contribute to its binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol and its analogues:

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The 3,4-dimethylphenyl substituent in the target compound provides moderate electron-donating effects, enhancing stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ), which may increase reactivity in electrophilic substitutions.

- Ethoxy (in 1-(4-ethoxyphenyl)-...) and methoxy groups (e.g., 1-(3,5-dimethoxyphenyl)-...) improve solubility in polar solvents but reduce metabolic stability .

- The 4,4,6-trimethyl substitution in results in an envelope conformation for the dihydropyrimidine ring, which may influence intermolecular interactions in crystal packing.

Pharmacological and Industrial Relevance

Biological Activity :

- Dihydropyrimidine-2-thiones (e.g., 1-(4-chlorophenyl)-...) exhibit antibacterial, antitumor, and anti-inflammatory activities due to their ability to modulate calcium channels and act as neuropeptide Y antagonists .

- The thiol group in the target compound may enhance metal-binding capacity, making it useful in analytical chemistry for spectrophotometric determination of metals (e.g., gold(III)) .

Synthetic Utility :

Key Research Findings

- Spectroscopic Applications: Derivatives like 1-(2,4-dinitro aminophenyl)-... are used in liquid-liquid extraction for gold(III) determination, achieving detection limits of 0.1 µg/mL .

- Thermal Stability : The 3,4-dimethylphenyl group improves thermal stability compared to fluorinated analogues (e.g., 1-(3,4-difluorophenyl)-...), which have lower melting points .

- Hazard Classification : Most analogues (e.g., 1-(1,3-benzodioxol-5-yl)-...) are classified as irritants, necessitating careful handling .

Actividad Biológica

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

- Molecular Formula : C14H18N2S

- Molecular Weight : 250.37 g/mol

- CAS Number : 1142212-45-0

Synthesis

The synthesis of 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the reaction of appropriate precursors under specific conditions to yield the desired thiol derivative. The method often employs a multi-step process involving cyclization and thiolation reactions.

Antioxidant Activity

Research indicates that compounds with a dihydropyrimidine scaffold exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of the thiol group, which can scavenge free radicals and reduce oxidative stress in biological systems.

Anticancer Properties

Several studies have investigated the anticancer potential of dihydropyrimidine derivatives. For instance:

- Cell Viability Assays : The compound has shown promising results in cell viability assays against various cancer cell lines. In one study, it was found to inhibit proliferation in breast cancer cell lines with an IC50 value of approximately 15 μM .

- Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase. This was demonstrated through flow cytometry analysis and Western blotting techniques that showed increased levels of pro-apoptotic markers .

Cardioprotective Effects

Dihydropyrimidines have also been studied for their cardioprotective effects. In vitro studies demonstrated that the compound could protect cardiomyocytes from doxorubicin-induced toxicity, maintaining cell viability above 80% under treatment conditions . This suggests a potential role in heart disease management.

Study 1: Antioxidant and Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the antioxidant and anticancer activities of various dihydropyrimidine derivatives, including our compound. The results indicated:

- Antioxidant Efficacy : The compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls.

- Cytotoxicity : The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Study 2: Cardioprotective Mechanisms

Another study focused on the cardioprotective effects of dihydropyrimidines. Key findings included:

- Cell Protection : The compound reduced apoptosis markers in cardiomyocytes exposed to oxidative stress.

- Biomarker Analysis : Elevated levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx) were observed in treated groups, indicating enhanced antioxidant defenses.

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.